REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]2[cH:5][c:6]([CH3:13])[cH:7][n:8][c:9]2[cH:10][cH:11][cH:12]1.[ClH:14].[n:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[OH:2][c:3]1[c:4]2[cH:5][c:6]([CH3:13])[cH:7][n:8][c:9]2[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2ncc(C)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1cnc2cccc(O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |